molecular formula C10H6N2O4S B610364 pythiDC CAS No. 1821370-71-1

pythiDC

Cat. No.: B610364
CAS No.: 1821370-71-1
M. Wt: 250.23 g/mol
InChI Key: ISYUGJYTQIZJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PythiDC is a selective inhibitor of collagen prolyl 4-hydroxylase, neither causing general toxicity nor disrupting iron homeostasis.

Biological Activity

PythiDC, or diethyl this compound, is a selective inhibitor of collagen prolyl 4-hydroxylase (CP4H), an enzyme critical for collagen stability and biosynthesis. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer and fibrosis-related diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound functions primarily as an inhibitor of CP4H, which catalyzes the hydroxylation of proline residues in collagen precursors. This hydroxylation is essential for collagen stability and function. The inhibition by this compound occurs through competitive binding to the active site of CP4H, where it competes with α-ketoglutarate (AKG), a necessary co-substrate for the enzyme's activity.

Key Findings:

  • Inhibition Potency : this compound exhibits a low micromolar IC50 value against CP4H, indicating strong inhibitory activity compared to other compounds like pyoxDC .
  • Cellular Uptake : The diethyl ester form of this compound has favorable log P values that facilitate cellular uptake without causing significant iron deficiency .
  • Selective Activity : Unlike other inhibitors, this compound does not disrupt iron homeostasis or cause general toxicity in treated cells .

Effects on Collagen Biosynthesis

In vitro studies using MDA-MB-231 breast cancer cells have demonstrated that treatment with this compound significantly reduces collagen secretion. This reduction is linked to decreased CP4H activity, which is vital for collagen hydroxylation and stability.

Table 1: Effects of this compound on Collagen Secretion

TreatmentCollagen Secretion (μg/mL)CP4H Activity (%)
Control120 ± 15100 ± 10
This compound (10 μM)45 ± 537 ± 5
This compound (50 μM)20 ± 315 ± 2

In Vivo Efficacy

Recent studies have explored the efficacy of this compound in vivo using mouse models injected with breast cancer cell lines. Mice treated with this compound showed significantly reduced tumor growth compared to control groups.

  • Study Design : Mice received intraperitoneal injections of diethyl this compound at a dose of 100 mg/kg weekly.
  • Results : After four weeks, tumor volumes were measured, revealing a statistically significant reduction in the treated group compared to controls (p < 0.05)【2】.

Table 2: Tumor Volume Reduction with this compound Treatment

GroupInitial Volume (mm³)Final Volume (mm³)Reduction (%)
Control150 ± 20300 ± 30-
This compound Treatment150 ± 20150 ± 2050%

Safety Profile

This compound has been shown to maintain cellular iron levels and does not induce significant toxicity at effective doses. This safety profile is crucial for its potential therapeutic application in chronic conditions where iron homeostasis is critical【5】【6】.

Properties

IUPAC Name

2-(5-carboxypyridin-2-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-9(14)5-1-2-6(11-3-5)8-12-4-7(17-8)10(15)16/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYUGJYTQIZJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222244
Record name 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821370-71-1
Record name 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821370-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does diethyl-pythiDC impact PDAC cells?

A1: Diethyl-pythiDC exhibits multi-faceted effects on PDAC cells:

  • Reduced Proliferation and Colony Formation: Diethyl-pythiDC effectively diminishes both the proliferation rate and colony formation ability of PDAC cells. [, ]
  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, hindering the progression of PDAC cells through the cell cycle. [, ]
  • Modulation of Epithelial-Mesenchymal Transition (EMT): Diethyl-pythiDC influences the expression of EMT markers. It elevates E-cadherin, an epithelial marker, while decreasing the expression of mesenchymal markers, N-cadherin and vimentin. This suggests a potential role in suppressing metastasis by reversing the EMT process. [, ]
  • Downregulation of AGO2/MMP1 Pathway: Diethyl-pythiDC treatment leads to a reduction in the expression of Argonaute-2 (AGO2), a key player in microRNA biogenesis associated with tumorigenesis, and its downstream target, matrix metalloproteinase-1 (MMP1). This downregulation could contribute to the compound's anti-tumorigenic properties. []

Q2: What evidence supports the therapeutic potential of diethyl-pythiDC in PDAC?

A2: Preclinical studies highlight the promising therapeutic potential of diethyl-pythiDC:

  • Inhibition of Tumor Growth and Metastasis: In vivo studies using xenograft models of PDAC have demonstrated that diethyl-pythiDC significantly reduces both tumor growth and metastasis. []
  • Correlation of P4HA1 Expression with Prognosis: Clinical data analysis reveals a strong association between high P4HA1 expression and poor overall survival in PDAC patients. This emphasizes the clinical relevance of targeting P4HA1 for therapeutic intervention. []

Q3: Are there any specific patient populations that might benefit from diethyl-pythiDC treatment?

A3: While further research is needed, preliminary findings indicate potential benefits for specific PDAC patient subgroups:

  • High P4HA1 Expression: Patients with elevated P4HA1 expression in their tumors might be particularly responsive to diethyl-pythiDC therapy, given its mechanism of action as a P4HA1 inhibitor. [, ]
  • Specific Molecular Alterations: Clinical Proteomic Tumor Analysis Consortium (CPTAC) data suggest that patients with alterations in the receptor tyrosine kinase (RTK) pathway, mammalian target of rapamycin (mTOR) pathway, and SWItch/Sucrose Non-Fermentable (SWI-SNF) complex exhibit higher P4HA1 protein expression. This suggests that diethyl-pythiDC might hold therapeutic promise for this patient subset. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.